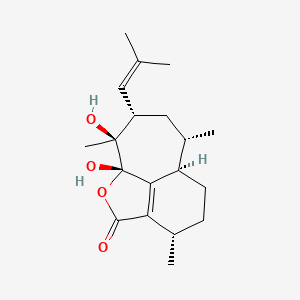
Bovine ubiquitin(59-74)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bovine ubiquitin(59-74) is a peptide derived from the ubiquitin protein, which is a small regulatory protein found in almost all eukaryotic cells. Ubiquitin plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair. The hexadecapeptide form consists of 16 amino acids and retains some of the functional properties of the full-length ubiquitin protein.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ubiquitin hexadecapeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods: Industrial production of ubiquitin hexadecapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions: Bovine ubiquitin(59-74) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Mutagenesis reagents like N-methyl-N’-nitro-N-nitrosoguanidine (MNNG).
Major Products:
Oxidation: Oxidized forms of methionine (methionine sulfoxide) and cysteine (cysteine sulfenic acid).
Reduction: Free thiol forms of cysteine residues.
Substitution: Peptide variants with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Bovine ubiquitin(59-74) has a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and as a substrate for ubiquitin-related enzymes.
Medicine: Explored for its potential in drug development, particularly in targeting the ubiquitin-proteasome system for cancer therapy.
Industry: Utilized in the development of biochemical assays and as a standard in mass spectrometry.
Mecanismo De Acción
The mechanism of action of ubiquitin hexadecapeptide involves its interaction with various molecular targets, including ubiquitin ligases, deubiquitinases, and proteasomes. The peptide can mimic the full-length ubiquitin protein, binding to these enzymes and influencing their activity. This interaction can lead to the modulation of protein degradation pathways, affecting cellular processes such as cell cycle progression and apoptosis.
Comparación Con Compuestos Similares
Ubiquitin: The full-length protein from which the hexadecapeptide is derived.
SUMO (Small Ubiquitin-like Modifier): Another ubiquitin-like protein involved in post-translational modification.
NEDD8 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 8): A ubiquitin-like protein that modifies cullin proteins.
Uniqueness: Bovine ubiquitin(59-74) is unique in its ability to retain some functional properties of the full-length ubiquitin protein while being significantly smaller. This makes it a valuable tool for studying the ubiquitin-proteasome system and developing therapeutic agents targeting this pathway.
Propiedades
Número CAS |
67829-15-6 |
|---|---|
Fórmula molecular |
C89H151N27O24 |
Peso molecular |
1983.3 g/mol |
Nombre IUPAC |
(Z,4S,7S)-4-amino-7-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-6,8-dihydroxy-5-oxooct-2-enoic acid |
InChI |
InChI=1S/C89H151N27O24/c1-14-48(12)70(115-82(134)64(39-67(94)121)107-73(125)54(92)37-50-22-24-52(119)25-23-50)84(136)105-57(27-28-66(93)120)75(127)103-55(19-15-16-30-90)76(128)113-65(41-117)89(140,72(124)53(91)26-29-68(122)123)116-71(49(13)118)85(137)112-61(35-45(6)7)79(131)110-63(38-51-40-99-42-102-51)80(132)109-62(36-46(8)9)81(133)114-69(47(10)11)83(135)111-60(34-44(4)5)77(129)104-56(20-17-31-100-87(95)96)74(126)108-59(33-43(2)3)78(130)106-58(86(138)139)21-18-32-101-88(97)98/h22-26,29,40,42-49,51,53-65,69-71,116-119,140H,14-21,27-28,30-39,41,90-92H2,1-13H3,(H2,93,120)(H2,94,121)(H,103,127)(H,104,129)(H,105,136)(H,106,130)(H,107,125)(H,108,126)(H,109,132)(H,110,131)(H,111,135)(H,112,137)(H,113,128)(H,114,133)(H,115,134)(H,122,123)(H,138,139)(H4,95,96,100)(H4,97,98,101)/b29-26-/t48-,49+,51?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,89?/m0/s1 |
Clave InChI |
VPVUGURSBQEGQF-SRPDXHETSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(C(=O)[C@H](/C=C\C(=O)O)N)(N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Sinónimos |
ovine ubiquitin(59-74) H-Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg-OH ubiquitin hexadecapeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,9S,11S,12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1256541.png)
![N-propyl-10-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide](/img/structure/B1256542.png)
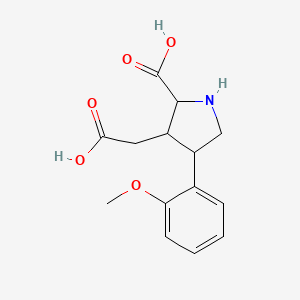
![methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1256546.png)
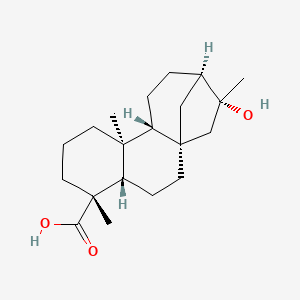
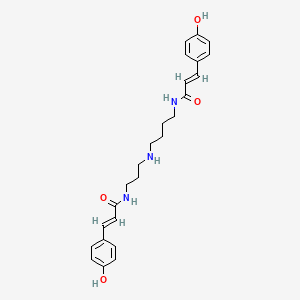
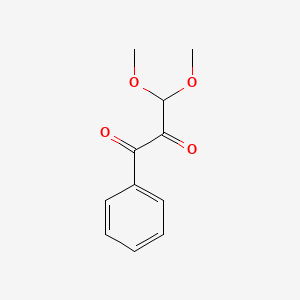

![[6-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1256554.png)
![10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1256555.png)
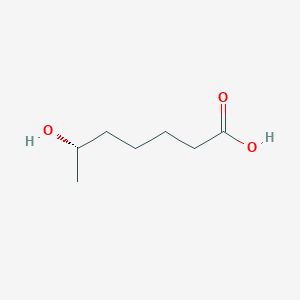
![(5S,6S)-6-amino-5-[(1-carboxyethenyl)oxy]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B1256560.png)

